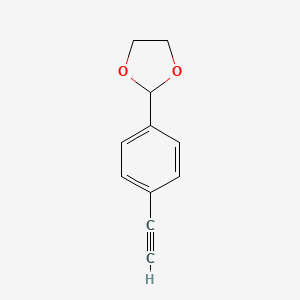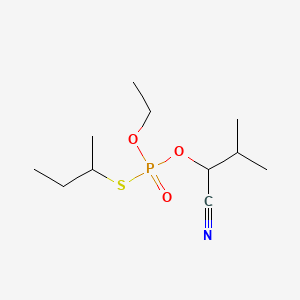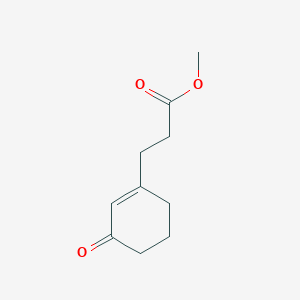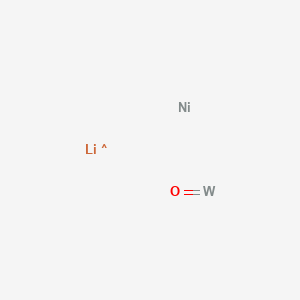![molecular formula C11H19O4P B14268095 Phosphonic acid, [(3-oxo-1-cyclohexen-1-yl)methyl]-, diethyl ester CAS No. 134891-99-9](/img/structure/B14268095.png)
Phosphonic acid, [(3-oxo-1-cyclohexen-1-yl)methyl]-, diethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phosphonic acid, [(3-oxo-1-cyclohexen-1-yl)methyl]-, diethyl ester is an organic compound with the molecular formula C11H19O4P. This compound is a derivative of phosphonic acid and is characterized by the presence of a cyclohexenone ring attached to a phosphonate ester group. It is commonly used in various chemical reactions and has applications in scientific research and industry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of phosphonic acid, [(3-oxo-1-cyclohexen-1-yl)methyl]-, diethyl ester typically involves the reaction of diethyl phosphite with a suitable cyclohexenone derivative. The reaction is usually carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in this synthesis include diethyl phosphite and cyclohexenone derivatives .
Industrial Production Methods
On an industrial scale, the production of this compound may involve similar synthetic routes but with optimized reaction conditions to maximize yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
Phosphonic acid, [(3-oxo-1-cyclohexen-1-yl)methyl]-, diethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the compound into different phosphonate esters.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides and strong bases.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphonic acid derivatives, while reduction can produce various phosphonate esters .
Applications De Recherche Scientifique
Phosphonic acid, [(3-oxo-1-cyclohexen-1-yl)methyl]-, diethyl ester has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other phosphonate compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug intermediate.
Industry: It is used in the production of various chemicals and materials, including stabilizers for polymers.
Mécanisme D'action
The mechanism of action of phosphonic acid, [(3-oxo-1-cyclohexen-1-yl)methyl]-, diethyl ester involves its interaction with molecular targets and pathways. The compound can act as a ligand, binding to specific enzymes or receptors and modulating their activity. This interaction can lead to various biochemical effects, depending on the target and the context of the reaction .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methylphosphonic acid: A simpler derivative of phosphonic acid with a methyl group.
Ethylphosphonic acid: Another derivative with an ethyl group.
Cyclohexylphosphonic acid: A compound with a cyclohexyl group attached to the phosphonic acid.
Uniqueness
Phosphonic acid, [(3-oxo-1-cyclohexen-1-yl)methyl]-, diethyl ester is unique due to the presence of the cyclohexenone ring, which imparts specific chemical properties and reactivity. This structural feature distinguishes it from other phosphonic acid derivatives and contributes to its versatility in various applications .
Propriétés
Numéro CAS |
134891-99-9 |
|---|---|
Formule moléculaire |
C11H19O4P |
Poids moléculaire |
246.24 g/mol |
Nom IUPAC |
3-(diethoxyphosphorylmethyl)cyclohex-2-en-1-one |
InChI |
InChI=1S/C11H19O4P/c1-3-14-16(13,15-4-2)9-10-6-5-7-11(12)8-10/h8H,3-7,9H2,1-2H3 |
Clé InChI |
JTHDOWLUEUXYNO-UHFFFAOYSA-N |
SMILES canonique |
CCOP(=O)(CC1=CC(=O)CCC1)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


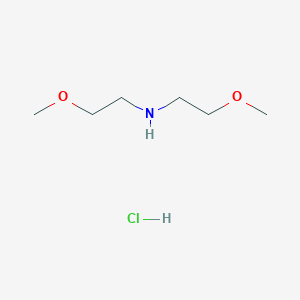
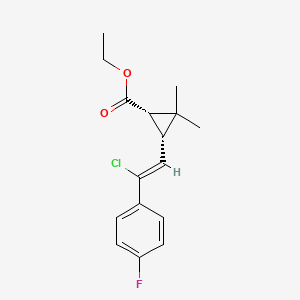
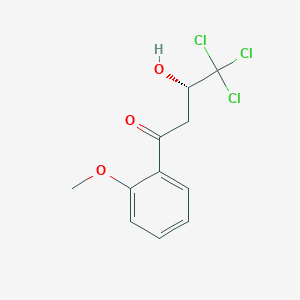

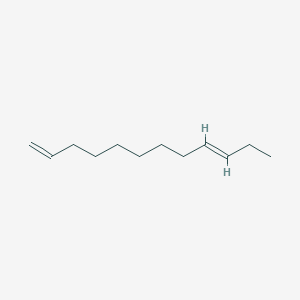
![Diethyl [1,3-bis(trimethylsilyl)prop-2-en-1-yl]phosphonate](/img/structure/B14268052.png)
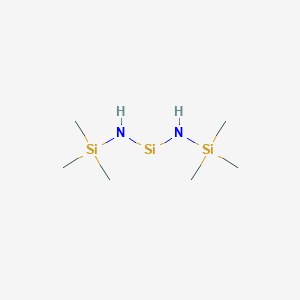
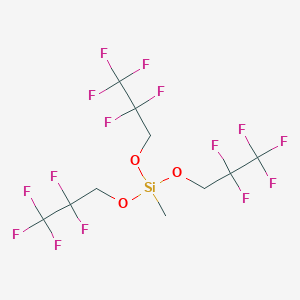
![Benzene, 1-[(methoxymethoxy)methyl]-4-nitro-](/img/structure/B14268063.png)
